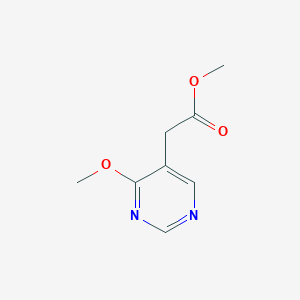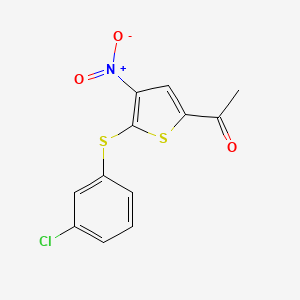
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenylsulfanyl group, a nitro group, and a thienyl ring
準備方法
The synthesis of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorophenylsulfanyl with 4-nitro-2-thienyl ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: Used in the production of various chemicals and materials.
作用機序
The mechanism of action of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-[5-(3-Bromophenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(3-Methylphenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a methyl group instead of chlorine.
特性
分子式 |
C12H8ClNO3S2 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
1-[5-(3-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-10(14(16)17)12(19-11)18-9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChIキー |
SKASZNCVMVAYGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
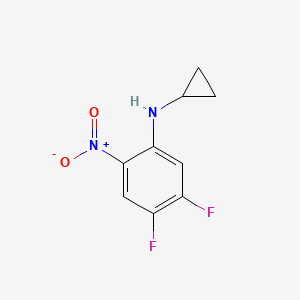
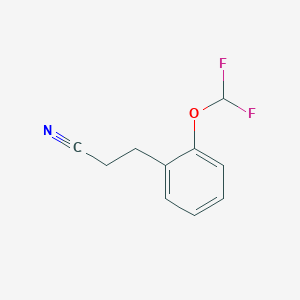
![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
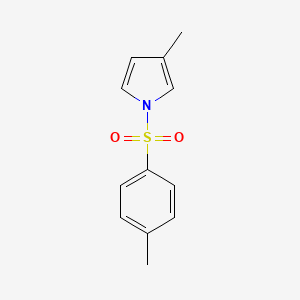
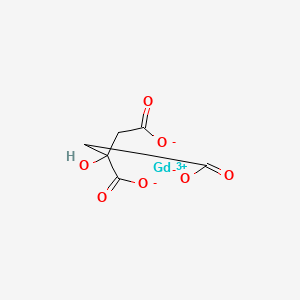
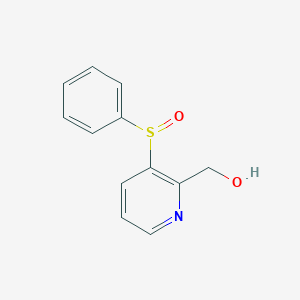
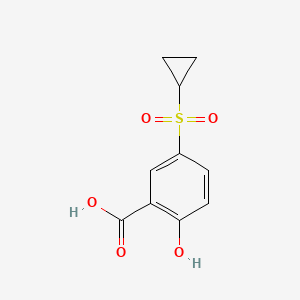
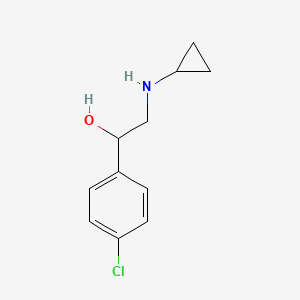
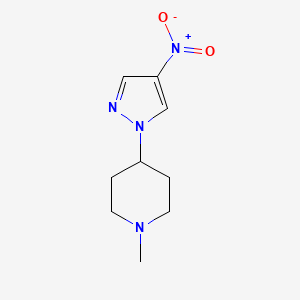
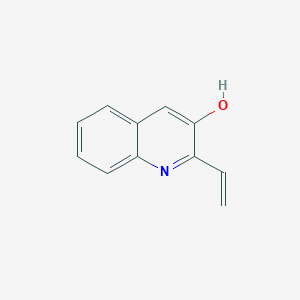
![2-Cyano-1-[4-(2-propenyloxy)phenyl]ethanone](/img/structure/B8500871.png)
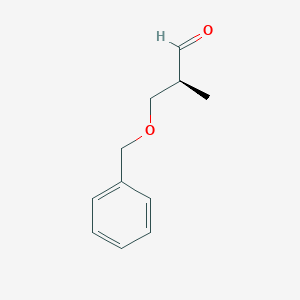
![4,7,13,16-Tetraoxa-21,24-dithia-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B8500901.png)
